An In-Depth Technical Guide to the Synthesis of 2-Isonitrosoacetophenone
An In-Depth Technical Guide to the Synthesis of 2-Isonitrosoacetophenone
This guide provides a comprehensive overview of the synthesis of 2-isonitrosoacetophenone, a valuable intermediate in organic synthesis. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed protocols, mechanistic insights, and critical safety considerations.
Introduction: The Significance of 2-Isonitrosoacetophenone
2-Isonitrosoacetophenone, also known as α-oximinoacetophenone, is a versatile organic compound with the chemical formula C₆H₅COCH=NOH. Its structure, featuring both a keto group and an oxime functional group, makes it a valuable precursor in the synthesis of various heterocyclic compounds and a ligand in coordination chemistry.[1][2] Its applications extend to the development of novel pharmaceuticals and other biologically active molecules.[][4][5][6] This guide will focus on its most common and efficient synthesis via the nitrosation of acetophenone.
Core Synthesis: Nitrosation of Acetophenone
The most prevalent and straightforward method for preparing 2-isonitrosoacetophenone is the reaction of acetophenone with a nitrosating agent in an acidic medium. This reaction, a type of α-functionalization of a ketone, hinges on the formation of an enol or enolate intermediate, which then undergoes electrophilic attack by a nitrosonium ion (NO⁺).
The synthesis proceeds through a well-understood, acid-catalyzed mechanism. The key steps are as follows:
-
Enolization: In the presence of a strong acid, such as hydrochloric acid, the carbonyl oxygen of acetophenone is protonated. This protonation increases the acidity of the α-hydrogens, facilitating the formation of the enol tautomer. The choice of a strong acid is crucial as it catalyzes the enolization, which is often the rate-determining step.
-
Formation of the Nitrosating Agent: Sodium nitrite (NaNO₂) reacts with the strong acid (e.g., HCl) to generate nitrous acid (HNO₂). In the acidic environment, nitrous acid is further protonated and subsequently loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺).
-
Electrophilic Attack: The electron-rich double bond of the enol acts as a nucleophile and attacks the nitrosonium ion. This step forms a protonated α-nitroso ketone intermediate.
-
Deprotonation and Tautomerization: A final deprotonation step yields the α-nitroso ketone, which is in tautomeric equilibrium with the more stable 2-isonitrosoacetophenone (the oxime form).
This mechanistic pathway underscores the importance of a controlled acidic environment to ensure the efficient generation of both the enol nucleophile and the nitrosonium electrophile.
Diagram of the Reaction Mechanism:
Caption: Acid-catalyzed nitrosation of acetophenone.
Detailed Experimental Protocol
This protocol outlines a reliable, lab-scale synthesis of 2-isonitrosoacetophenone.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| Acetophenone | 120.15 | 12.0 g (11.7 mL) | 1.0 |
| Concentrated Hydrochloric Acid | 36.46 | 25 mL | - |
| Sodium Nitrite | 69.00 | 7.6 g | 1.1 |
| Ethyl Acetate | 88.11 | As needed | - |
| Cyclohexane | 84.16 | As needed | - |
| Water | 18.02 | As needed | - |
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add acetophenone (12.0 g, 0.1 mol) and ethyl acetate (100 mL).
-
Acidification: Cool the flask in an ice-salt bath to 0-5 °C. Slowly add concentrated hydrochloric acid (25 mL) to the stirred solution while maintaining the temperature below 10 °C. For enhanced safety and to drive the reaction, it is beneficial to introduce hydrogen chloride gas at this stage until the solution is saturated.[7]
-
Nitrosation: Dissolve sodium nitrite (7.6 g, 0.11 mol) in a minimal amount of water (e.g., 15 mL) and place it in the dropping funnel. Add the sodium nitrite solution dropwise to the reaction mixture over a period of 30-45 minutes, ensuring the temperature remains between 0-5 °C.[7] The controlled, slow addition is critical to manage the exothermic reaction and prevent the formation of side products.
-
Reaction Monitoring: After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 1-2 hours.[7] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with water (2 x 50 mL) and then with a saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic. This neutralizes any remaining acid.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the ethyl acetate under reduced pressure using a rotary evaporator. The crude product can be recrystallized from a suitable solvent system, such as cyclohexane, to yield pure 2-isonitrosoacetophenone as a crystalline solid.[7] The expected yield is typically high, often exceeding 90%.[7]
Safety and Handling Precautions
The synthesis of 2-isonitrosoacetophenone involves the use of hazardous materials that necessitate strict adherence to safety protocols.
-
Sodium Nitrite (NaNO₂): A strong oxidizing agent that can cause fire or explosion if it comes into contact with combustible materials.[8][9][10] It is toxic if swallowed or inhaled and can cause serious eye irritation.[9] Always handle sodium nitrite in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11][12]
-
Concentrated Hydrochloric Acid (HCl): Highly corrosive and can cause severe skin burns and eye damage. The vapors are irritating to the respiratory system. All manipulations should be performed in a fume hood with appropriate PPE.
-
Reaction Quenching: The reaction of sodium nitrite with strong acids produces toxic nitrogen oxides (NOx) as byproducts. It is imperative that the reaction is conducted in a well-ventilated fume hood.
In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[11] Spills should be neutralized and cleaned up according to established laboratory procedures.
Characterization
The identity and purity of the synthesized 2-isonitrosoacetophenone can be confirmed using standard analytical techniques:
-
Melting Point: The reported melting point is in the range of 126-128 °C.[2]
-
Spectroscopy:
-
FT-IR (Fourier-Transform Infrared): Look for characteristic peaks for the C=O stretch (around 1650-1680 cm⁻¹), the C=N stretch (around 1600-1630 cm⁻¹), and the O-H stretch of the oxime (a broad peak around 3200-3400 cm⁻¹).
-
¹H NMR (Proton Nuclear Magnetic Resonance): Expect signals for the aromatic protons, the vinyl proton of the C=NOH group, and the hydroxyl proton.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Signals corresponding to the carbonyl carbon, the carbon of the C=NOH group, and the aromatic carbons should be present.
-
Conclusion
The synthesis of 2-isonitrosoacetophenone via the nitrosation of acetophenone is a robust and efficient method that is widely applicable in a laboratory setting. A thorough understanding of the reaction mechanism, careful control of reaction conditions, and strict adherence to safety protocols are paramount for a successful and safe synthesis. The versatility of 2-isonitrosoacetophenone as a synthetic intermediate ensures its continued importance in the fields of medicinal chemistry and materials science.[13][14][15]
References
-
Eymery, M., Tran-Nguyen, V.-K., & Boumendjel, A. (2022). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Molecules, 27(9), 2975. [Link]
-
Hosny, N. M., et al. (2024). Synthesis, characterization and cytotoxic evaluation of metal complexes derived from new N′-(2-cyanoacetyl)isonicotinohydrazide. Scientific Reports, 14(1), 1-18. [Link]
- Luo, Y., et al. (2020). Process for preparing alpha-oxime acetophenone derivatives.
-
Mahakale, R. G., Kose, T. D., & Gajbhiye, R. G. (2024). Synthesis And Biological Studies Of Transition Metal Complexes With P-Iodo-Isonitroso Acetophenone (P-IINAP). African Journal of Biomedical Research, 27(3S), 4719-4724. [Link]
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Sodium Nitrite. [Link]
-
Patil, S. A., et al. (2018). Synthesis, Thermal and Spectroscopic Studies of P- Methoxy Isonitroso Acetophenone with Transition Metal Co (II) And. International Journal of Research in Advent Technology, 6(8), 2095-2098. [Link]
-
PrepChem. (n.d.). Preparation of acetophenone oxime. Retrieved from [Link]
-
Saleh, A. A., et al. (2024). Synthesis, Spectral Characterisation and Biological Evaluation of a New Azo-Ligand Derived from Aminoacetophenone with its Metal Complexes. 2024 International Conference on Advanced Intelligent Information Technology (ICAIIT). [Link]
-
Tomar, R., & Rajput, S. (2015). A DESIGN OF NOVEL SYNTHESIS OF P- PHENYL ISONITROSO ACETOPHENONE AND THEIR ANTIMICROBIAL ACTIVITY. International Journal of Research in Pharmacy and Science, 5(2), 1-5. [Link]
-
Tsvetkov, A. V., et al. (2021). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. Molecules, 26(16), 4983. [Link]
-
Wang, X., et al. (2021). Synthesis and Structure Elucidation of Two Essential Metal Complexes: In-Vitro Studies of Their BSA/HSA-Binding Properties, Docking Simulations, and Anticancer Activities. Molecules, 26(11), 3293. [Link]
-
Yilmaz, I., & Ceyhan, G. (2011). The synthesis of two new isonitrosoacetophenone derivatives and investigation of their Ni(II), Co(II), Cu(II), and Zr(IV) complexes. Synthesis and Reactivity in Inorganic, Metal-Organic, and Nano-Metal Chemistry, 41(8), 957-962. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Isonitrosoacetophenone 97 532-54-7 [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. International Conference on Applied Innovations in IT [icaiit.org]
- 6. Synthesis, characterization and cytotoxic evaluation of metal complexes derived from new N′-(2-cyanoacetyl)isonicotinohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN111233719B - Process for preparing alpha-oxime acetophenone derivatives - Google Patents [patents.google.com]
- 8. columbuschemical.com [columbuschemical.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. nj.gov [nj.gov]
- 12. wfxcchemical.com [wfxcchemical.com]
- 13. troindia.in [troindia.in]
- 14. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 15. researchgate.net [researchgate.net]
